Direct Head-to-Head Comparison: Central Analgesic Potency of Biphalin vs. Morphine and Etorphine (i.c.v.)
In a direct head-to-head study, intracerebroventricular (i.c.v.) biphalin was found to be 257-fold more potent than morphine and 6.7-fold more potent than the ultrapotent agonist etorphine in eliciting antinociception in the mouse tail-flick test [1]. This superior central potency is a key differentiation point.
| Evidence Dimension | Central Analgesic Potency (i.c.v. ED50) |
|---|---|
| Target Compound Data | Biphalin: potency quantified relative to comparators (fold difference) |
| Comparator Or Baseline | Morphine (1x baseline), Etorphine (ultrapotent agonist) |
| Quantified Difference | 257-fold more potent than morphine; 6.7-fold more potent than etorphine |
| Conditions | Mouse tail-flick test; i.c.v. administration |
Why This Matters
This demonstrates that for central administration research models, biphalin is a far more potent tool compound than morphine, allowing for lower effective doses and potentially revealing different downstream signaling dynamics.
- [1] Horan PJ, et al. Antinociceptive profile of biphalin, a dimeric enkephalin analog. J Pharmacol Exp Ther. 1993;265(3):1446-54. PMID: 8389867. View Source
